molecular formula C9H12N4 B053206 (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile CAS No. 116598-69-7

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile

Cat. No.: B053206
CAS No.: 116598-69-7
M. Wt: 176.22 g/mol
InChI Key: PSFLXSYUOJMEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile is a heterocyclic compound that features a triazole fused with an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound, followed by cyclization to form the triazole ring. The azepine ring is then formed through further cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation can lead to N-acyl or C-acyl derivatives, depending on the reaction conditions .

Scientific Research Applications

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action for compounds based on the (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile scaffold involves interaction with specific molecular targets. For example, some derivatives have been shown to inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile is unique due to its specific structural features, which allow for a wide range of chemical modifications and potential biological activities. Its fused triazole-azepine ring system provides a versatile scaffold for drug development, distinguishing it from other similar compounds.

Biological Activity

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoloazepines, which are known for their diverse pharmacological properties. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N6C_{12}H_{18}N_{6} with a molecular weight of 246.31 g/mol. The presence of the triazole and azepine rings contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazoles possess activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . The mechanism is believed to involve the inhibition of essential bacterial enzymes.

Anti-inflammatory Effects

The anti-inflammatory potential of triazoloazepines has been explored in various studies. Compounds with similar structures have shown efficacy in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes . This suggests that this compound may exhibit similar effects.

Anticancer Properties

The anticancer activity of triazole derivatives has been well-documented. Research indicates that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation . The potential for this compound to act as an anticancer agent warrants further investigation.

Study 1: Antimicrobial Activity

A study focused on synthesizing various triazole derivatives revealed that compounds with a similar structure to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded between 10 to 50 µg/mL for effective compounds .

Study 2: Anti-inflammatory Mechanism

In another study examining the anti-inflammatory properties of triazole derivatives, it was found that these compounds significantly reduced levels of pro-inflammatory cytokines in vitro. The study utilized human peripheral blood mononuclear cells treated with the compounds and measured cytokine levels using ELISA assays .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityReference
Compound ATriazoleAntimicrobial
Compound BTriazole-AzepineAnti-inflammatory
Compound CTriazoleAnticancer

Properties

IUPAC Name

2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-6-5-9-12-11-8-4-2-1-3-7-13(8)9/h1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFLXSYUOJMEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385960
Record name (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116598-69-7
Record name (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Reactant of Route 2
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Reactant of Route 3
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Reactant of Route 4
Reactant of Route 4
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Reactant of Route 5
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Reactant of Route 6
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.